molecular formula C16H22ClN3O B10962393 N-(2-adamantyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(2-adamantyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10962393
M. Wt: 307.82 g/mol
InChI Key: ZYYDXDLWTGIJKC-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from adamantane. One common method involves the chlorination of adamantane to produce 1-chloroadamantane, which is then reacted with appropriate reagents to introduce the pyrazole and carboxamide functionalities. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

N-(2-adamantyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, while the pyrazole and carboxamide functionalities allow for specific interactions with enzymes, receptors, or other biological targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the adamantyl group with the pyrazole and carboxamide functionalities. This combination imparts significant stability, rigidity, and potential for diverse applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

N-(2-adamantyl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H22ClN3O/c1-8-13(17)15(20(2)19-8)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21)

InChI Key

ZYYDXDLWTGIJKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2C3CC4CC(C3)CC2C4)C

Origin of Product

United States

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